3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable precursor such as a substituted pyridine.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: The formation of the naphthyridine ring system may involve cyclization reactions under acidic or basic conditions.
Reduction: The tetrahydro form can be obtained by reducing the double bonds in the naphthyridine ring using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to fully saturated derivatives using hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized naphthyridine derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds like 1,6-naphthyridine and 1,8-naphthyridine.
Fluorinated Heterocycles: Compounds like 3-fluoropyridine and 3-fluoroquinoline.
Uniqueness
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H9FN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h3,10H,1-2,4H2,(H,11,12) |
InChI Key |
XWUIBVALZLMCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)F |
Origin of Product |
United States |
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